Delphinidin 3-galactoside

Beschreibung

Contextualization within Anthocyanin Research

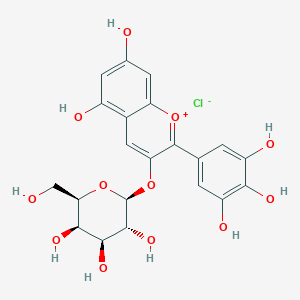

Delphinidin (B77816) 3-galactoside is a prominent member of the anthocyanin family, a large group of water-soluble pigments belonging to the flavonoid subclass. medchemexpress.comontosight.ai Anthocyanins are responsible for many of the vibrant red, purple, and blue colors observed in the flowers, fruits, and leaves of higher plants. nih.gov Structurally, Delphinidin 3-galactoside is a glycoside, consisting of an aglycone core, delphinidin, linked to a galactose sugar molecule at the 3-position via a β-glycosidic bond. ontosight.ai

The delphinidin aglycone is characterized by the presence of three hydroxyl groups on its B-ring, which distinguishes it from other common anthocyanidins like cyanidin (B77932) (two hydroxyl groups) and pelargonidin (B1210327) (one hydroxyl group). nih.govmdpi.com This specific hydroxylation pattern significantly influences the compound's color and chemical properties. nih.gov The attachment of the galactose moiety enhances its stability and water solubility compared to the aglycone form. nih.gov In the broad landscape of anthocyanin research, this compound is often studied alongside its close relatives, such as Delphinidin 3-glucoside and Delphinidin 3-arabinoside, to understand how different sugar attachments affect their biological properties and bioavailability. mdpi.commdpi.com It is a major anthocyanin found in various berries, including blueberries and bilberries, making it a key compound in studies investigating the phytochemical composition of these fruits. mdpi.comcabidigitallibrary.org

Significance in Natural Product Chemistry and Bioactive Compound Investigations

The significance of this compound in natural product chemistry stems from its widespread distribution in edible plants and its notable biological activities. ontosight.ai As a naturally occurring pigment, it is a subject of interest for its potential use as a natural colorant in the food and cosmetic industries, offering an alternative to synthetic dyes.

In the field of bioactive compound investigations, this compound has garnered considerable attention for its potential health-promoting properties. Its chemical structure, particularly the multiple hydroxyl groups, confers potent antioxidant capabilities. ontosight.ai This antioxidant activity is a cornerstone of its biological effects, as it can scavenge free radicals and protect cells from oxidative damage, a key factor in many chronic diseases. ontosight.ai Research has indicated that the galactose sugar linked to delphinidin may enhance its bioactivity and bioavailability compared to other glycosidic forms. This makes it a valuable target for isolation, characterization, and investigation into its mechanisms of action in various biological systems.

Scope of Contemporary Research on this compound

Contemporary scientific inquiry into this compound is multifaceted, exploring its chemical properties, natural sources, and a wide range of biological effects. Key areas of active research include:

Antioxidant Properties: Numerous studies focus on quantifying its ability to neutralize various free radicals and reduce oxidative stress. ontosight.ai Research investigates its mechanisms, such as hydrogen atom donation and electron transfer, and compares its efficacy to other anthocyanins and standard antioxidants. nih.gov

Anti-inflammatory Effects: A significant body of research is dedicated to understanding how this compound modulates inflammatory processes. This includes its ability to inhibit pro-inflammatory enzymes and cytokines and to influence key cellular signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.com

Neuroprotective Potential: Emerging research explores the effects of this compound on neuronal health. nih.govnih.gov Studies investigate its capacity to protect brain cells from oxidative stress-induced injury and its potential role in mitigating factors associated with neurodegenerative diseases. nih.govnih.govmun.ca

Anticancer Research: The potential of this compound as an anticancer agent is an active area of investigation. Research models are used to examine its ability to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor proliferation, and modulate signaling pathways involved in cancer progression. mdpi.com

Food Science and Technology: In food science, research continues to explore its stability under various processing and storage conditions to optimize its use as a natural food colorant. Its antioxidant properties are also being investigated for applications in food preservation to extend the shelf-life of products by preventing oxidative spoilage.

Biosynthesis and Analytical Methods: There is ongoing research into the biosynthetic pathways of this compound in plants. nih.govmdpi.com Furthermore, advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are continuously being refined for the efficient extraction, isolation, and quantification of this compound from natural sources. oup.com

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₂₁H₂₁O₁₂Cl | tokiwaph.co.jp |

| Molar Mass | 500.84 g/mol | tokiwaph.co.jp |

| CAS Number | 28500-00-7 | tokiwaph.co.jp |

| Appearance | Deep purple solid | ontosight.ai |

| Solubility | Water-soluble |

| Storage | Stable at -20°C in a dry, dark place | tokiwaph.co.jp |

Table 2: Selected Natural Sources of this compound

| Natural Source | Scientific Name | Finding | Source |

|---|---|---|---|

| Bilberry | Vaccinium myrtillus | A most abundant anthocyanin, constituting 14.16% of total anthocyanins in one study. | |

| Blueberry | Vaccinium corymbosum | A major anthocyanin component. | mdpi.com |

| Grumixama | Eugenia brasiliensis | Identified as a component of the fruit. | |

| Cornelian Cherries | Cornus mas | One of the primary anthocyanins present. | chemfaces.com |

| Blackcurrant | Ribes nigrum | Present, though delphinidin-3-O-rutinoside is often the major anthocyanin. | mdpi.com |

| Purple Tea | Camellia sinensis | A source for extraction. | |

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12.ClH/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7;/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27);1H/t15-,17+,18+,19-,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWIIMLSNZOCBP-KGDMUXNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28500-00-7 | |

| Record name | Delphinidin galactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028500007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DELPHINIDIN 3-GALACTOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I4811UJHV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biogenesis of Delphinidin 3 Galactoside

Distribution in Biological Systems

Delphinidin (B77816) 3-galactoside is found in a diverse range of plant species, contributing to the coloration of their flowers, fruits, and leaves. Its presence has been identified in various families and genera, highlighting its widespread distribution.

Notable plant species containing delphinidin 3-galactoside include:

Berries: It is a significant component of the anthocyanin profile in bilberries (Vaccinium myrtillus) and blueberries (Vaccinium corymbosum). In some highbush blueberry cultivars, it is one of the major anthocyanins identified.

Grapes: This compound is present in the skins of grapes (Vitis vinifera), contributing to the color of red and purple varieties.

Flowers: The generation of blue-hued flowers in roses (Rosa hybrida) has been achieved through genetic engineering to produce delphinidin, which is then glycosylated. It is also found in the flowers of Salvia splendens cultivars with lavender coloration.

Other Plants: this compound has also been reported in purple tea leaves (Camellia sinensis), purple celery (Apium graveolens), and various species of Cornus (dogwood).

Table 1: Plant Species Containing this compound

| Plant Species | Common Name | Plant Part |

|---|---|---|

| Vaccinium myrtillus | Bilberry | Fruit |

| Vaccinium corymbosum | Blueberry | Fruit |

| Vitis vinifera | Grape | Skin |

| Rosa hybrida | Rose | Petals |

| Salvia splendens | Scarlet Sage | Flowers |

| Camellia sinensis | Tea Plant | Leaves |

| Apium graveolens | Celery | Petioles |

Occurrence in Edible Plant-Derived Products

Reflecting its presence in various plants, this compound is also found in a range of edible products derived from these sources. Its consumption is primarily through fruits and vegetables that are part of the human diet.

Key edible sources of this compound include:

Berries and Berry Products: Blueberries, bilberries, and blackcurrants, whether fresh, frozen, or processed into juices and extracts, are rich sources of this compound.

Grapes and Wine: Red and purple grapes, as well as red wine, contain this compound, contributing to their characteristic color and potential health benefits.

Other Fruits and Vegetables: The compound is also found in pomegranates and eggplants.

Table 2: Edible Sources of this compound

| Food Product | Scientific Name |

|---|---|

| Bilberry | Vaccinium myrtillus |

| Blueberry | Vaccinium corymbosum |

| Blackcurrant | Ribes nigrum |

| Grape (red/purple) | Vitis vinifera |

| Pomegranate | Punica granatum |

Biosynthetic Pathways and Enzymatic Mechanisms

The formation of this compound is a multi-step process involving the general anthocyanin biosynthesis pathway followed by a specific glycosylation step.

Core Anthocyanin Biosynthesis

The biosynthesis of delphinidin, the aglycone of this compound, is a well-characterized branch of the flavonoid pathway. This pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions.

The key steps leading to delphinidin are:

Phenylpropanoid Pathway: Phenylalanine is converted to p-coumaroyl-CoA.

Chalcone (B49325) Synthesis: Chalcone synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

Isomerization: Chalcone isomerase (CHI) converts naringenin chalcone to naringenin.

Hydroxylation: Flavanone 3-hydroxylase (F3H) hydroxylates naringenin to produce dihydrokaempferol.

B-ring Hydroxylation: Flavonoid 3',5'-hydroxylase (F3'5'H) is a critical enzyme that adds two hydroxyl groups to the B-ring of dihydrokaempferol, converting it to dihydromyricetin (B1665482). The presence and activity of F3'5'H are essential for the production of delphinidin-based anthocyanins.

Reduction: Dihydroflavonol 4-reductase (DFR) reduces dihydromyricetin to leucodelphinidin.

Oxidation: Anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), catalyzes the oxidation of leucodelphinidin to form the colored anthocyanidin, delphinidin.

Glycosylation Enzymes and Galactose Conjugation

Once delphinidin is synthesized, it undergoes glycosylation, a crucial step for its stability and water solubility. The attachment of a galactose sugar moiety at the 3-hydroxyl position of delphinidin results in the formation of this compound.

This reaction is catalyzed by a specific enzyme called UDP-galactose:anthocyanidin 3-O-galactosyltransferase (UA3GalT). This enzyme transfers a galactose unit from UDP-galactose to the 3-position of the delphinidin molecule.

Research has identified specific galactosyltransferases involved in this process. For instance, an enzyme from Aralia cordata has been cloned and shown to have activity towards anthocyanins and UDP-galactose. In tea plants, the enzyme CsUGT78A15 has been identified as a UA3GalT that can synthesize this compound. Similarly, a galactosyltransferase from purple celery, AgUCGalT1, is involved in anthocyanin galactosylation. Enzymes with a preference for UDP-galactose as a sugar donor have also been characterized in Rhododendron delavayi.

Regulatory Factors in this compound Production

The biosynthesis of anthocyanins, including this compound, is tightly regulated at the transcriptional level by a complex of transcription factors. This complex, often referred to as the MBW complex, typically consists of proteins from three families: R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins.

These transcription factors work in concert to activate the expression of the structural genes encoding the biosynthetic enzymes. The specific R2R3-MYB protein involved often determines which branch of the flavonoid pathway is activated. For example, the expression of F3'5'H, the key gene for delphinidin synthesis, is positively correlated with the production of delphinidin-based anthocyanins.

Environmental factors such as light and temperature can also influence the expression of these regulatory and structural genes, thereby affecting the accumulation of this compound. For example, high light and temperature can stimulate the biosynthesis of delphinidin-related

This compound is a type of anthocyanin, a class of pigments responsible for the vibrant red, purple, and blue colors observed in many flowers, fruits, and leaves. Structurally, it is a glycoside, meaning it consists of a sugar molecule, in this case, galactose, attached to a non-sugar molecule, the anthocyanidin delphinidin. ontosight.ai This attachment occurs at the 3-position of the delphinidin molecule.

This compound is widely distributed throughout the plant kingdom. It has been identified in a variety of fruits, including berries like bilberries (Vaccinium myrtillus) and highbush blueberries (Vaccinium corymbosum), as well as in grapes (Vitis vinifera), pomegranates, and the fruits of various Cornus species (dogwoods). ontosight.ainih.govchemfaces.com In fact, in bilberry fruit extract, this compound is the most abundant anthocyanin. It is also found in the purple leaves of tea plants (Camellia sinensis) and the flowers of certain Dahlia cultivars. frontiersin.orgbiomedpharmajournal.org

The biogenesis of this compound occurs via the broader anthocyanin biosynthesis pathway. This complex process begins with the amino acid phenylalanine and proceeds through the flavonoid pathway. A key enzyme in the formation of delphinidin-based anthocyanins is flavonoid 3',5'-hydroxylase (F3'5'H). oup.commdpi.com This enzyme introduces hydroxyl groups onto the B-ring of flavonoid precursors, a crucial step for producing the delphinidin aglycone. oup.com Once delphinidin is formed, a glycosyltransferase enzyme, specifically UDP-galactose:anthocyanidin 3-O-galactosyltransferase, catalyzes the transfer of a galactose molecule from UDP-galactose to the 3-hydroxyl group of delphinidin, forming this compound.

Table 1: Natural Sources of this compound

| Plant Species | Common Name | Plant Part |

| Vaccinium myrtillus | Bilberry | Fruit |

| Vaccinium corymbosum | Highbush Blueberry | Fruit |

| Eugenia brasiliensis | Grumixama | Fruit |

| Vitis vinifera | Grape | Skin |

| Camellia sinensis | Tea | Leaves |

| Cornus mas | Cornelian Cherry | Fruit |

| Cornus officinalis | Japanese Cornelian Cherry | Fruit |

| Cornus controversa | Giant Dogwood | Fruit |

| Dahlia 'Colorado Classic' | Dahlia | Flowers |

| Pisum sativum | Pea | Pods |

This table is generated based on information from multiple sources. nih.govchemfaces.combiomedpharmajournal.orgmdpi.com

Genetic and Environmental Influences on Accumulation

The accumulation of this compound in plants is a complex trait influenced by a combination of genetic and environmental factors. nih.gov

Genetic Influences:

The genetic makeup of a plant is a primary determinant of its capacity to produce and accumulate this compound. This is evident from the significant variations in anthocyanin profiles observed among different species and even between cultivars of the same species. nih.govresearchgate.net

For instance, this compound is detected in highbush blueberry fruit but is absent in other tested berry species like blackberry, red currant, and blackcurrant. nih.gov Even within highbush blueberry cultivars, there are differences in accumulation levels. The 'Brigitta' cultivar, for example, contains a higher concentration of this compound compared to the 'Coville' cultivar. nih.gov

In tea plants (Camellia sinensis), metabolic analyses have shown that this compound is one of the main anthocyanins contributing to the purple coloration of certain varieties like 'Zijuan'. frontiersin.org The accumulation of this compound is linked to the expression of specific genes. Transcriptomic studies have identified a MYB transcription factor, CsAN1, that positively regulates the expression of an anthocyanidin synthase gene (CsANS1), a key enzyme in the anthocyanin biosynthesis pathway. frontiersin.org Higher expression of these genes leads to greater accumulation of this compound and other anthocyanins in colored tea plant varieties. frontiersin.org

Similarly, in pea (Pisum sativum), purple-podded cultivars show significantly higher accumulation of this compound compared to green or yellow-podded cultivars. mdpi.com This difference is attributed to the higher expression levels of several key biosynthetic genes, including PAL, 4CL, CHS, F3H, and UFGT, in the purple variety. mdpi.com The absence of flavonoid 3',5'-hydroxylase (F3'5'H), the key enzyme for delphinidin biosynthesis, in plants like chrysanthemum prevents the production of delphinidin-based anthocyanins, including this compound. oup.com Genetic engineering efforts to introduce the F3'5'H gene have been a focus for creating novel flower colors in such species. oup.com

Table 2: Genetic Factors Influencing this compound Accumulation

| Plant Species | Cultivar/Variety | Key Genetic Findings |

| Vaccinium corymbosum (Highbush Blueberry) | 'Brigitta' vs. 'Coville' | 'Brigitta' shows significantly higher accumulation of this compound. nih.gov |

| Camellia sinensis (Tea) | 'Zijuan' (purple) vs. 'Fudingdabaicha' (green) | The CsAN1 gene positively regulates CsANS1, leading to higher accumulation in purple varieties. frontiersin.org |

| Pisum sativum (Pea) | 'ZiYu' (purple) vs. 'FengMi' (yellow) & 'QiZhen' (green) | Higher expression of PAL, 4CL, CHS, F3H, and UFGT genes in the purple cultivar leads to high accumulation. mdpi.com |

| Chrysanthemum morifolium (Chrysanthemum) | N/A | Lacks the flavonoid 3',5'-hydroxylase (F3'5'H) gene, preventing the synthesis of delphinidin-based anthocyanins. oup.com |

Environmental Influences:

Environmental conditions also play a crucial role in modulating the accumulation of this compound in plants. researchgate.net Factors such as light and temperature can significantly impact the expression of genes involved in the anthocyanin biosynthesis pathway. wur.nl

For example, in tea plants, it has been observed that high temperature and/or high light levels during the summer can stimulate the biosynthesis of delphinidin-related anthocyanins. wur.nl This response is thought to be a protective mechanism, as anthocyanins can help mitigate damage from high levels of ultraviolet (UV) light and reduce photoinhibition. nih.gov The increased expression of genes such as PAL, CHS, DFR, and ANS under these conditions leads to a higher concentration of these pigments in the leaves. wur.nl While not directly about accumulation in plants, studies on the nematode Caenorhabditis elegans have shown that a related compound, delphinidin-3-glucoside, can offer protection against oxidative stress, highlighting the role of these molecules in stress response. japsonline.com

Advanced Analytical Methodologies for Delphinidin 3 Galactoside Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for isolating Delphinidin (B77816) 3-galactoside from complex matrices such as plant extracts. This separation is a prerequisite for accurate quantification and structural elucidation.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of Delphinidin 3-galactoside. pubcompare.ai It offers excellent resolution and sensitivity for separating individual anthocyanins from a mixture. A common approach involves using a reversed-phase C18 column. rsc.orgcarlroth.com The mobile phase typically consists of a gradient of an aqueous solvent (often containing an acid like formic acid to maintain the flavylium (B80283) cation form of the anthocyanin) and an organic solvent such as acetonitrile (B52724) or methanol. rsc.org

For instance, a study on blueberry anthocyanins utilized an HPLC system with a C18 column and a gradient elution of 5% to 15% acetonitrile in 1.5% formic acid aqueous solution over 15 minutes, followed by further gradient changes. rsc.org The detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, with a monitoring wavelength typically set around 520 nm, which is the maximum absorption wavelength for most anthocyanins. mdpi.com In some applications, a wavelength of 280 nm is also used. rsc.org The retention time of this compound under specific HPLC conditions serves as a preliminary identification parameter, which is then confirmed by other techniques. rsc.org For example, in one documented analysis, this compound was the first peak to elute in the HPLC profile of 'Bluecrop' blueberries. researchgate.net

Interactive Table: HPLC Parameters for this compound Analysis

| Parameter | Typical Value/Condition | Source |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | rsc.org |

| Mobile Phase A | Water with 1-5% Formic Acid | rsc.org |

| Mobile Phase B | Acetonitrile or Methanol | rsc.org |

| Elution | Gradient | rsc.org |

| Flow Rate | 0.8 - 1.0 mL/min | rsc.org |

| Detection Wavelength | 520 nm or 280 nm | rsc.orgmdpi.com |

| Column Temperature | 25 °C | rsc.org |

Ultra-Performance Liquid Chromatography (UPLC) Advancements

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, faster analysis times, and improved sensitivity. This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. For the analysis of this compound, UPLC systems are often coupled with mass spectrometry for enhanced identification capabilities. massbank.eu A Waters Acquity UPLC system with a bridged ethyl hybrid (BEH) C18 column (1.7 µm particle size) is an example of instrumentation used for the analysis of this compound. massbank.eu The enhanced separation power of UPLC allows for a more detailed profiling of anthocyanins in complex samples.

Spectrometric Approaches for Structural Elucidation and Identification

While chromatography separates the components of a mixture, spectrometry provides detailed structural information, allowing for the definitive identification of this compound.

Mass Spectrometry (MS and MS/MS) for Molecular Profiling

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. When coupled with a liquid chromatography system (LC-MS), it allows for the analysis of individual compounds as they elute from the column. For this compound, which has a molecular formula of C₂₁H₂₁O₁₂⁺, the expected exact mass is 465.387. massbank.eu

Tandem Mass Spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. In the case of this compound, a characteristic fragmentation pattern is the loss of the galactose moiety (162 Da), resulting in a fragment ion corresponding to the delphinidin aglycone at m/z 303. researchgate.net This fragmentation is a key diagnostic feature for identifying this compound. High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (QTOF) mass spectrometers, provide highly accurate mass measurements, which further aids in the confident identification of the compound. massbank.eu

Interactive Table: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₂₁H₂₁O₁₂⁺ | massbank.eu |

| Exact Mass | 465.387 | massbank.eu |

| Ionization Mode | Positive (ESI) | massbank.eu |

| MS/MS Fragment (Aglycone) | m/z 303 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including this compound. nih.gov While more complex and less sensitive than MS, NMR provides detailed information about the carbon-hydrogen framework of the molecule. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are used to determine the precise connectivity of atoms and the stereochemistry of the molecule.

For this compound, ¹H NMR spectra would show characteristic signals for the aromatic protons of the delphinidin core and the protons of the galactose sugar moiety. mdpi.com For example, a study on related anthocyanins showed signals for the A-ring and B-ring protons of the aglycone, as well as anomeric proton signals for the sugar. mdpi.com ¹³C NMR provides information on all the carbon atoms in the molecule. rsc.org The combination of various NMR experiments allows for the complete assignment of all proton and carbon signals, providing definitive proof of the structure of this compound. rsc.orgnih.govmdpi.com

Method Validation and Standardization in Research Protocols

To ensure the reliability and comparability of results obtained from the analysis of this compound, rigorous method validation is essential. agriculturejournals.cz This process involves evaluating several key parameters of the analytical method.

Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. mdpi.com

Accuracy: The closeness of the measured value to the true value. This is often assessed by spike-recovery experiments. agriculturejournals.cz

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD). nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. mdpi.com

Specificity/Selectivity: The ability of the method to accurately measure the analyte of interest in the presence of other components in the sample matrix. mdpi.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. mdpi.com

Standardized protocols and the use of certified reference materials for this compound are crucial for achieving consistency across different laboratories and studies. axios-research.com The validation of analytical methods according to established guidelines ensures that the data generated is accurate, reliable, and fit for its intended purpose. agriculturejournals.cznih.gov

Metabolism and Pharmacokinetic Studies of Delphinidin 3 Galactoside

Absorption and Systemic Distribution Investigations

The absorption and distribution of delphinidin (B77816) 3-galactoside are influenced by its chemical structure, particularly the galactose sugar moiety attached to the delphinidin aglycone.

Following oral ingestion, delphinidin 3-galactoside can be absorbed in its intact glycosylated form. researchgate.net Studies in biological models, including rats and humans, have demonstrated its appearance in the bloodstream, although bioavailability can be relatively low. The sugar moiety plays a significant role, with studies suggesting that the galactoside form of delphinidin has higher bioavailability compared to its glucoside and arabinoside counterparts. nih.govresearchgate.net

Table 1: Pharmacokinetic Parameters of Delphinidin Glycosides in Biological Models

| Compound | Model | Cmax | Tmax | Bioavailability (%) | Source(s) |

|---|---|---|---|---|---|

| This compound | Human | - | - | 0.48% | mdpi.com |

| Delphinidin 3-glucoside | Human | 21.39-63.55 nmol/L | 1.0 ± 0.3 h | 0.14% | nih.govmdpi.com |

| Delphinidin 3-rutinoside | Rat | 580 ± 410 nmol/L | 0.5-2.0 h | 0.49 ± 0.06% | researchgate.netacs.org |

| Delphinidin 3-rutinoside | Human | 73.4 ± 35.0 nmol/L | 1.25-1.75 h | - | researchgate.net |

Once absorbed, this compound and its metabolites are distributed to various tissues throughout the body. mdpi.com Animal studies have identified the presence of delphinidin glycosides and their methylated metabolites in several organs. The liver is a primary site for metabolism, where significant levels of metabolites have been detected. researchgate.netresearchgate.net In addition to the liver, these compounds have been found in the kidneys, which are involved in their excretion. semanticscholar.org Notably, anthocyanins like this compound have been shown to accumulate in the vascular endothelium, the inner lining of blood vessels. plos.org

A significant aspect of this compound's pharmacokinetic profile is its ability to cross the blood-brain barrier (BBB). nih.govmun.ca This penetration into the central nervous system is crucial for its potential neurological effects. nih.gov Studies in animal models have confirmed the presence of this compound in various regions of the brain following administration. nih.gov This suggests that the compound can overcome the highly selective permeability of the BBB to exert its effects directly within brain tissue. nih.govnih.gov The transport of the related delphinidin-3-glucoside into endothelial cells, a key component of the BBB, has been shown to be mediated by the sodium-dependent glucose transporter (SGLT1). plos.org

Enzymatic Biotransformation and Metabolite Identification

Upon absorption, this compound undergoes extensive enzymatic biotransformation through Phase I and Phase II metabolic reactions. These processes modify its structure, influencing its biological activity and excretion.

The primary Phase I metabolic reaction for this compound is O-methylation. nih.govmdpi.com This reaction is catalyzed by the enzyme catechol-O-methyltransferase (COMT). nih.govresearchgate.net For delphinidin, which has a pyrogallol (B1678534) structure (three adjacent hydroxyl groups) on its B-ring, methylation preferentially occurs at the 4'-hydroxyl position. researchgate.netnih.govresearchgate.net This results in the formation of methylated metabolites such as 4'-O-methyl-delphinidin-3-galactoside. nih.govacs.org These methylated metabolites have been identified in plasma, liver, and bile, indicating that methylation is a key metabolic pathway for delphinidin glycosides in vivo. researchgate.netresearchgate.netacs.org

Phase II metabolism involves the conjugation of the anthocyanin or its metabolites with endogenous molecules to increase water solubility and facilitate excretion. mdpi.comnih.gov The main Phase II pathways for flavonoids are glucuronidation and sulfation. mdpi.compsu.edu

Glucuronidation: This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches glucuronic acid to the flavonoid structure. mdpi.comnih.gov In vitro studies using human liver microsomes have successfully produced monoglucuronide conjugates of delphinidin-3-glucoside. nih.gov While the aglycone (delphinidin) is a preferred substrate for conjugation, glucuronidated forms of the intact glycoside are also formed. mdpi.comnih.gov These glucuronide conjugates have been detected in human plasma and urine following anthocyanin consumption. mdpi.com

Sulfation: Sulfotransferases (SULTs) catalyze the addition of a sulfonate group. While this is a known pathway for flavonoid metabolism, specific evidence for the sulfation of this compound is less direct than for glucuronidation and methylation. acs.orgmdpi.com However, studies on other anthocyanins have identified sulfate (B86663) conjugates, suggesting it is a plausible, albeit potentially minor, metabolic route for delphinidin glycosides as well. acs.org

Table 2: Identified and Potential Metabolites of this compound

| Metabolic Phase | Reaction | Enzyme(s) | Resulting Metabolite(s) | Source(s) |

|---|---|---|---|---|

| Phase I | O-Methylation | Catechol-O-methyltransferase (COMT) | 4'-O-methyl-delphinidin 3-galactoside, Petunidin glycosides | nih.govresearchgate.netresearchgate.netsemanticscholar.org |

| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | This compound-glucuronide, Delphinidin-glucuronide | mdpi.comnih.govnih.gov |

| Phase II | Sulfation | Sulfotransferases (SULTs) | This compound-sulfate (potential) | acs.orgmdpi.com |

| Phase II | Glutathione (B108866) Conjugation | Glutathione S-transferases (GSTs) | This compound-glutathione conjugate | nih.gov |

Compound Reference Table

| Compound Name |

|---|

| 4'-O-methyl-delphinidin-3-rutinoside |

| Arabinoside |

| Caffeic acid |

| Catechin (B1668976) |

| Cyanidin (B77932) |

| Cyanidin 3-arabinoside |

| Cyanidin 3-galactoside |

| Cyanidin 3-glucoside |

| Cyanidin 3-rutinoside |

| Cyanidin 3-xyloside |

| Delphinidin |

| Delphinidin 3-arabinoside |

| Delphinidin 3-caffeoyl-rutinoside-5-glucoside |

| Delphinidin 3-coumaroyl-rutinoside-5-glucoside |

| This compound |

| Delphinidin 3-glucoside |

| Delphinidin 3-rutinoside |

| Delphinidin-3-p-coumaroyl-rutinoside-5-glucoside |

| Ellagic acid |

| Epicatechin |

| Epigallocatechin |

| Ferulic acid |

| Galactoside |

| Gallocatechin |

| Glucoside |

| Homovanillic acid |

| Leucocyanidin |

| Leucodelphinidin |

| Malvidin |

| Malvidin 3-galactoside |

| Malvidin 3-glucoside |

| Myricetin |

| p-Coumaric acid |

| Pelargonidin (B1210327) |

| Pelargonidin 3-glucoside |

| Pelargonidin 3-rutinoside |

| Peonidin |

| Peonidin 3-glucoside |

| Petunidin |

| Petunidin 3-galactoside |

| Petunidin 3-glucoside |

| Petunidin-3-trans-p-coumaroyl-rutinoside-5-glucoside |

| Phloroglucinol (B13840) aldehyde |

| Protocatechuic acid |

| Quercetin-3-O-galactoside |

| Resveratrol |

| Rutinoside |

| Syringic acid |

Identification and Characterization of Major Metabolites

Following administration, this compound undergoes metabolic transformation, leading to the formation of various metabolites. While research specifically isolating all metabolites of this compound is specific, studies on delphinidin and its other glycosidic forms, such as delphinidin-3-O-glucoside (D3G), provide significant insights into its metabolic fate. The primary metabolic pathways include methylation and degradation into smaller phenolic compounds.

One of the key metabolites identified from the metabolism of delphinidin glycosides is the methylated form. For instance, in studies with D3G, 4'-O-methyl delphinidin 3-O-glucoside was identified as a major metabolite, particularly in the liver. nih.gov This methylation of the 4'-OH group in the B-ring is a significant metabolic step. nih.govnih.gov In addition to methylation of the original glycoside, degradation products of delphinidin can also appear as metabolites. Studies have detected delphinidin 3-O-β-rutinoside and peonidin-3-galactoside as metabolites of delphinidin. mdpi.com

The degradation of the parent anthocyanin structure leads to the formation of simpler phenolic acids. Gallic acid is consistently reported as a major degradation product formed from delphinidin and its glycosides. acs.orgtandfonline.commdpi.com Other phenolic acids, such as protocatechuic acid, have also been identified as metabolites resulting from the breakdown of the anthocyanin structure. semanticscholar.orgconicet.gov.ar

The table below summarizes the major metabolites identified from delphinidin and its glycosides.

| Parent Compound | Metabolite | Method of Identification | Key Findings |

| Delphinidin 3-O-β-D-glucoside (Dp3G) | 4'-O-methyl Dp3G (MDp3G) | NMR and MS | Identified as a major metabolite in plasma and various tissues, especially the liver. nih.gov |

| Delphinidin | Delphinidin 3-O-β-rutinoside | UHPLC-HRMS | Detected as a metabolite of delphinidin. mdpi.com |

| Delphinidin | Peonidin-3-galactoside | UHPLC-HRMS | Found as a metabolite of delphinidin. mdpi.com |

| Delphinidin-3-O-glucoside | Gallic Acid | HPLC-DAD | A primary degradation product resulting from both chemical and microbial action. acs.org |

| Delphinidin-3-O-glucoside | Protocatechuic Acid | Not Specified | A known degradation product from the C-ring fission of the anthocyanin structure. semanticscholar.org |

Role of Gut Microbiota in this compound Metabolism

The gut microbiota plays a crucial role in the metabolism of anthocyanins like this compound that are not absorbed in the upper gastrointestinal tract. nih.govacs.org A significant portion of ingested anthocyanins reaches the colon, where they are subjected to extensive enzymatic degradation by the resident microbial population. acs.org

Microbial Degradation and Bioconversion Products

The metabolism by intestinal microbiota involves two primary steps: deglycosylation and the breakdown of the heterocyclic ring structure. The initial step is the cleavage of the glycosidic bond by microbial enzymes like β-glucosidases and β-galactosidases, which releases the aglycone, delphinidin. acs.orgresearchgate.net

Following deglycosylation, the delphinidin aglycone is unstable and undergoes further degradation. The C-ring of the flavonoid structure is cleaved, leading to the formation of various smaller phenolic compounds. semanticscholar.org The primary degradation products of delphinidin-3-O-glucoside, and likely this compound, are phenolic acids. us.es Gallic acid is a principal metabolite formed from the B-ring of delphinidin. acs.orgtandfonline.com Additionally, the breakdown of the A-ring typically results in phloroglucinol derivatives. tandfonline.com Other phenolic acids such as syringic acid and p-coumaric acid have also been detected as products of mixed anthocyanin fermentation by gut microbiota. acs.orgtandfonline.com

Studies have indicated that the degradation of delphinidin-3-glucoside can be attributed to both non-specific bacterial-independent chemical breakdown and specific bacterial metabolism. acs.orgsemanticscholar.org The presence of three hydroxyl groups on the B-ring makes the delphinidin structure particularly susceptible to degradation. acs.org

The table below details the microbial degradation products of delphinidin glycosides.

| Parent Compound | Microbial Action | Bioconversion Product |

| Delphinidin glycosides | Deglycosylation & C-ring fission | Gallic Acid acs.orgtandfonline.com |

| Delphinidin glycosides | C-ring fission | Phloroglucinol aldehyde tandfonline.com |

| Mixed anthocyanins (including delphinidin glucosides) | Microbial fermentation | Syringic Acid acs.orgtandfonline.com |

| Mixed anthocyanins (including delphinidin glucosides) | Microbial fermentation | p-Coumaric Acid acs.org |

| Delphinidin-3-O-rutinoside | Microbial fermentation | Syringic Acid tandfonline.com |

Influence on Bioavailability and Bioactivity

The sugar moiety attached to the delphinidin core affects its stability and rate of degradation. Research comparing different anthocyanin glycosides has shown that those with a galactose moiety may be degraded faster by gut microbiota than those with other sugars like arabinose. nih.gov This suggests that gut microbes might hydrolyze galactosides more readily than other glycosides. nih.gov This differential degradation rate can influence the profile of metabolites produced and their subsequent absorption and bioactivity.

Stability and Degradation Kinetics of Delphinidin 3 Galactoside

Intrinsic Chemical Stability Factors

The inherent chemical structure of delphinidin (B77816) 3-galactoside dictates its stability under different environmental conditions. Key factors influencing its degradation include pH, temperature, and light exposure.

The stability of delphinidin 3-galactoside is highly dependent on the pH of its environment. Like other anthocyanins, it undergoes structural transformations as the pH changes, which affects its color and stability. nih.gov Generally, it is most stable in acidic conditions (pH below 3.5) and becomes progressively less stable as the pH increases into neutral and alkaline ranges. nih.govgoogle.com

At a very low pH (1-2), this compound predominantly exists as the red-colored flavylium (B80283) cation. nih.gov As the pH rises to between 4 and 6, it undergoes hydration to form a colorless carbinol pseudobase and its ring-opened isomer, the chalcone (B49325). nih.gov In alkaline conditions (pH 8-10), it deprotonates to form a blue quinonoidal base. nih.gov However, at pH levels above 7, this compound is prone to degradation, breaking down into smaller phenolic compounds such as 2,4,6-trihydroxybenzaldehyde (B105460) and gallic acid. nih.gov

The structural transformations of delphinidin derivatives in response to pH are summarized in the table below.

| pH Range | Predominant Form | Color | Stability |

| 1-2 | Flavylium Cation | Red | High |

| 4-6 | Carbinol Pseudobase, Chalcone | Colorless | Decreased |

| 8-10 | Quinonoidal Base | Blue | Unstable |

| >7 | Degradation Products | Varies | Prone to Degradation |

This table illustrates the pH-dependent forms and stability of delphinidin derivatives.

Temperature is a critical factor in the degradation of this compound. Increased temperatures accelerate the rate of degradation, a phenomenon that typically follows first-order kinetics. nih.govrevistadechimie.ronih.govni.ac.rs Thermal degradation can involve the opening of the B-ring of the delphinidin structure to form an intermediate chalcone, which subsequently decomposes into smaller molecules. nih.gov

Studies on bilberry jam have shown significant losses of this compound during thermal processing. For instance, heating at 105°C for 30 minutes resulted in a retention of only 13% in a standard sugar jam and 43.3% in a low-sugar formulation, highlighting the impact of both temperature and composition on its stability. revistadechimie.ro The degradation rate constant (k) increases with rising temperature, while the half-life (t1/2), which indicates the time for 50% of the compound to degrade, decreases. nih.govni.ac.rs

Thermal Degradation of this compound in Bilberry Jam

| Processing Conditions | Retention in Sugar Jam (%) | Retention in Low-Sugar Jam (%) |

|---|---|---|

| Heating at 105°C for 30 min | 13.0 | 43.3 |

Data sourced from a study on bilberry jam processing. revistadechimie.ro

Exposure to light is another major factor that contributes to the degradation of this compound. Light, particularly at high illuminance, can cause significant losses of the compound. scirp.orgresearchgate.net The degradation of anthocyanins from blackberry extract when exposed to light has been shown to follow second-order reaction kinetics. scirp.orgresearchgate.net In one study, blackberry extract irradiated with a high-intensity light source (3968.30 lux) lost 76% of its monomeric anthocyanins within a week, while the extract stored in darkness only showed a 29% decrease. scirp.org The half-life of the anthocyanins was significantly shorter under high illuminance (28.20 hours) compared to storage in darkness. scirp.orgresearchgate.net

Enzymatic Degradation in Biological Matrices

In biological systems, this compound can be degraded by various enzymes from both mammalian and microbial sources.

Following ingestion, this compound can be metabolized by mammalian enzymes. Studies in rats with the related compound delphinidin 3-O-glucoside have shown that it can be absorbed and methylated. nih.gov A major metabolite found in the plasma and liver was identified as 4'-O-methyl delphinidin 3-O-glucoside, indicating that methylation of the hydroxyl group at the 4'-position of the B-ring is a key metabolic pathway. nih.gov This suggests that catechol-O-methyltransferase (COMT) enzymes are likely involved in its metabolism. Additionally, other enzymatic reactions such as reduction can occur, leading to the formation of compounds like epigallocatechin and gallocatechin from delphinidin. nih.gov

The microflora present in the human body, particularly in the oral cavity and gut, can enzymatically degrade this compound. The oral microbiota possesses enzymes like β-glucosidases that can cleave the galactose sugar moiety from the delphinidin aglycone. rsc.orgresearchgate.net Studies have shown that the degradation of delphinidin 3-monoglucosides is closely linked to microbial activity in the mouth. rsc.org In fact, delphinidin glycosides have been observed to be less stable in human saliva compared to other anthocyanins like those derived from cyanidin (B77932) or malvidin, suggesting a higher susceptibility to microbial degradation. researchgate.net This enzymatic action breaks down the anthocyanin structure, impacting its stability and bioavailability.

Stability During Processing and Storage of Plant-Based Products

The stability of this compound during the processing and storage of food products is a key concern for maintaining the quality and potential health benefits of these products.

Processing methods can have varied effects on this compound content. For example, high-pressure homogenization has been shown to significantly increase the measurable content of this compound in blueberry juice, possibly by enhancing its extraction from the fruit matrix. Conversely, thermal processes like hot-air drying can lead to significant degradation. Vacuum drying methods, such as freeze-drying, can help protect delphinidin derivatives from oxidation and improve their retention.

During storage, temperature is a critical factor. In products made with freeze-dried wild blueberry powder, the retention of this compound was significantly better at lower temperatures. mdpi.com For example, in a graham cracker cookie, the retention of this compound was over 80% after eight weeks of storage at 4.4°C. mdpi.com In contrast, delphinidin derivatives were among the least stable anthocyanins during the storage of blueberry juice. researchgate.net The degradation of anthocyanins in blueberry puree during storage at 4°C has been observed to follow first-order kinetics. nih.gov

Percent Retention of this compound in Wild Blueberry Products After 8 Weeks of Storage

| Product | Storage Temperature | Percent Retention (%) |

|---|---|---|

| Graham Cracker Cookie | 4.4°C | >80 |

Data sourced from a study on products with freeze-dried wild blueberry powder. mdpi.com

Strategies for Enhancing Stability in Experimental Systems

The inherent instability of this compound and other anthocyanins under various environmental and chemical conditions presents a significant challenge in experimental systems. scispace.com Factors such as pH, temperature, light, and oxygen can lead to rapid degradation, resulting in the loss of color and biological activity. nih.govresearchgate.net Consequently, various strategies have been developed and investigated to protect the anthocyanin structure and enhance its stability. These methods primarily focus on controlling the molecular environment through co-pigmentation, encapsulation, pH adjustment, and the addition of specific stabilizing agents.

Co-pigmentation

Co-pigmentation is a well-established mechanism for stabilizing anthocyanins. It involves the formation of non-covalent complexes between the anthocyanin and a co-pigment, which is typically a colorless or lightly colored organic molecule. These co-pigments can include other flavonoids, phenolic acids, and alkaloids. mdpi.com The interaction, often involving hydrogen bonding and hydrophobic effects, shields the anthocyanin molecule from nucleophilic attack by water, which is a primary step in its degradation pathway. mdpi.comwu.ac.th This association leads to a bathochromic shift (a shift to a longer wavelength) and a hyperchromic effect (an increase in color intensity), which enhances and stabilizes the color. nih.govwu.ac.th

Research has shown that flavones and phenolic acids like gallic acid and chlorogenic acid are effective co-pigments. nih.govwu.ac.thacs.org For instance, co-pigmentation of rambutan peel anthocyanin extracts, which contain delphinidin derivatives, with gallic acid significantly reduced the degradation of the total anthocyanin content and enhanced color intensity across a wide pH range. wu.ac.th The interaction is believed to occur via hydrogen bonding between the carbonyl group of the anthocyanin and the co-pigment. wu.ac.th Similarly, studies on delphinidin 3-O-glucoside with chlorogenic acid have detailed the complex formation that stabilizes the colored flavylium cation and quinoidal base forms of the anthocyanin. acs.org

Table 1: Effect of Co-pigmentation on Anthocyanin Stability

| Anthocyanin Source/Compound | Co-pigment | Molar Ratio (Anthocyanin:Co-pigment) | Observation | Reference |

|---|---|---|---|---|

| Rambutan Peel Anthocyanin Extract | Gallic Acid | 1:100 to 1:500 | Reduced degradation of total anthocyanins; Enhanced color intensity (hyperchromic and bathochromic effects). | wu.ac.th |

| Malvidin 3-glucoside | Quercetin | 1:2 | Enhanced color intensity and stability at pH 3.6. | mdpi.com |

| Delphinidin 3-O-glucoside | Chlorogenic Acid | Various | Formation of stable complexes, extending the pH domain of the colored forms. | acs.org |

| Delphinidin-based anthocyanins | Flavonols | Not specified | Increased relative abundance of the stable quinonoid base, leading to a "bluing effect". | mdpi.com |

Encapsulation

Encapsulation is a physical method that creates a protective barrier around the anthocyanin molecule, isolating it from detrimental environmental factors. pan.olsztyn.plmdpi.com This technique can significantly improve the stability of this compound during processing and storage. pan.olsztyn.pl Various materials, known as wall materials or carriers, are used for this purpose.

Commonly used wall materials include polysaccharides like maltodextrin (B1146171) and starches (e.g., Capsul®), proteins such as soy protein isolates, and lipids. pan.olsztyn.plmdpi.com A study on anthocyanins from chagalapoli fruit, including delphinidin 3-O-galactoside, used mixtures of maltodextrin and Capsul® for microencapsulation via spray-drying. The resulting microcapsules showed a significantly extended half-life, ranging from 423 to 519 days. pan.olsztyn.pl

More advanced encapsulation techniques involve the use of nanocarriers. Nanogel encapsulation has been shown to enhance the chemical stability of cyanidin-3-O-glucoside. nih.gov Another novel approach is the use of small extracellular vesicles (sEVs) to encapsulate delphinidin. This method was found to enhance both the stability and the efficacy of delphinidin, increasing its potency significantly in experimental assays. nih.gov

Table 2: Research Findings on the Encapsulation of Anthocyanins

| Anthocyanin Source | Wall Material(s) | Encapsulation Method | Key Finding | Reference |

|---|---|---|---|---|

| Chagalapoli fruit extract (incl. Delphinidin 3-O-galactoside) | Maltodextrin and Capsul® | Spray-drying | Half-life of microencapsulated anthocyanins was 423-519 days. | pan.olsztyn.pl |

| Delphinidin | Small Extracellular Vesicles (sEVs) | sEV loading | Enhanced stability and increased potency by 2 to 100-fold in various assays. | nih.gov |

| Cornelian Cherry extract (incl. Delphinidin 3-O-galactoside) | Soy Proteins | Freeze-drying | Retention of anthocyanins after encapsulation was approximately 43-49%. | mdpi.com |

| Cyanidin-3-O-glucoside | Composite Nanogel | Maillard reaction and heat gelation | Enhanced chemical stability and intestinal absorption. | nih.gov |

Influence of pH, Temperature, and Light

The stability of this compound is critically dependent on the pH of the system. Like other anthocyanins, it is most stable in its red flavylium cation form, which predominates under highly acidic conditions (pH < 3). nih.govrsc.orgresearchgate.net As the pH increases towards neutral and alkaline levels, the molecule undergoes structural transformations to form a colorless carbinol pseudobase and a yellow chalcone, leading to rapid degradation and color loss. nih.govrsc.orgresearchgate.net Therefore, maintaining an acidic environment is a fundamental strategy for preserving this compound in aqueous solutions.

Temperature and light are also major factors in the degradation kinetics of anthocyanins. researchgate.netmdpi.com Thermal degradation typically follows first-order kinetics, with the rate of degradation increasing significantly at higher temperatures. mdpi.comfrontiersin.orgcirad.fr For example, studies on grape juices showed that the loss of anthocyanins like delphinidin-3-O-glucoside was dramatically higher at storage temperatures of 25°C and 35°C compared to 5°C. frontiersin.org The half-life of anthocyanins decreases substantially as temperature rises. mdpi.comfrontiersin.org Similarly, exposure to light, particularly UV light, accelerates degradation by promoting the formation of the unstable chalcone. mdpi.commdpi.com Storing experimental solutions at low temperatures and in the dark is a simple yet effective method to enhance stability. frontiersin.orgresearchgate.net

Table 3: Degradation Kinetics of Delphinidin Glycosides Under Different Conditions

| Anthocyanin | Condition | Rate Constant (k) | Half-life (t₁/₂) | Observation | Reference |

|---|---|---|---|---|---|

| Delphinidin 3-O-sambubioside | Storage at 37°C | 9.2 x 10⁻⁷ s⁻¹ | Not specified | Degradation was faster than for cyanidin 3-O-sambubioside. | cirad.fr |

| Delphinidin-3-O-glucoside | Storage at 5°C | ~0.02 day⁻¹ | ~35 days | Significantly more stable than at higher temperatures. | frontiersin.org |

| Delphinidin-3-O-glucoside | Storage at 35°C | ~0.10 day⁻¹ | ~7 days | Rapid degradation at elevated temperature. | frontiersin.org |

| Grumixama Anthocyanins | UV Light Exposure | 3.85 h⁻¹ | 0.18 h | UV light caused the fastest degradation compared to fluorescent and incandescent light. | mdpi.com |

Other Stabilizing Strategies

Addition of Stabilizing Agents: Specific chemical compounds can be added to experimental systems to protect anthocyanins. Research has demonstrated that glutathione (B108866) can effectively protect delphinidin-3-O-galactoside from degradation in aqueous environments, including at neutral pH. google.com

Addition of Carbohydrates: The presence of carbohydrates can influence anthocyanin stability, though the effect varies. Sucrose has been shown to have a protective effect, retarding the degradation of delphinidin-3-O-rutinoside, whereas fructose (B13574) was found to accelerate it. mdpi.com

Metal Chelation: The interaction of anthocyanins with metal ions can lead to the formation of stable complexes, which is a mechanism plants use to produce blue colors. mdpi.com In hydrangeas, a complex of delphinidin 3-O-glucoside, a co-pigment, and aluminum ions (Al³⁺) stabilizes the blue anionic quinonoid base. mdpi.com While this can enhance stability and produce specific colors, the effect of other metal ions can be detrimental. For instance, the addition of iron ions (Fe²⁺, Fe³⁺) has been shown to increase the degradation rate of anthocyanins in some juice systems. researchgate.net

Molecular and Cellular Mechanisms of Biological Activity

Antioxidant and Free Radical Scavenging Mechanisms

The antioxidant prowess of Delphinidin (B77816) 3-galactoside is a cornerstone of its beneficial health effects, operating through both direct and indirect actions to mitigate oxidative stress.

Direct Scavenging of Reactive Oxygen Species (ROS)

Delphinidin 3-galactoside is a potent scavenger of reactive oxygen species (ROS). nih.govd-nb.info This capability is largely attributed to the numerous hydroxyl groups present in its molecular structure, which can donate electrons to neutralize free radicals. nih.govd-nb.info By directly quenching these highly reactive molecules, this compound helps to protect cells from oxidative damage. researchgate.net The structure of the aglycone, delphinidin, with its multiple hydroxyl groups, is a key determinant of this free radical scavenging activity. d-nb.info

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Nrf2/ARE Pathway, HO-1, SOD, CAT)

Beyond direct scavenging, this compound and its parent compound, delphinidin, enhance the body's own antioxidant defenses. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway. nih.govnih.gov Activation of this pathway leads to the increased expression of several crucial antioxidant and phase II detoxifying enzymes. nih.govmdpi.com

Studies have demonstrated that delphinidin treatment can increase the expression of Nrf2 and subsequently elevate the levels of heme oxygenase-1 (HO-1), another critical antioxidant enzyme. d-nb.inforesearchgate.net Furthermore, this compound has been shown to enhance the activity of other vital endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), which play a pivotal role in detoxifying harmful superoxide radicals and hydrogen peroxide, respectively. tandfonline.com

Anti-inflammatory Pathways and Immunomodulation

This compound demonstrates significant anti-inflammatory effects by intervening in key signaling cascades and modulating the production of inflammatory mediators.

Inhibition of Pro-inflammatory Signaling Cascades (e.g., NF-κB, MAPKinase)

A central mechanism of this compound's anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govmdpi.comnih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. nih.gov Delphinidin and its glycosides have been shown to suppress the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα. nih.govspandidos-publications.com This, in turn, blocks the translocation of the active NF-κB p65 subunit to the nucleus, thereby downregulating the expression of inflammatory genes. nih.govnih.govspandidos-publications.com

In addition to the NF-κB pathway, this compound also modulates the mitogen-activated protein kinase (MAPK) signaling cascade. nih.govmdpi.comnih.gov The MAPK pathway, which includes kinases like ERK, JNK, and p38, is another crucial regulator of inflammatory responses. Delphinidin has been observed to inhibit the phosphorylation of these MAPK proteins, thus dampening the inflammatory cascade. nih.govnih.govspandidos-publications.com

Regulation of Inflammatory Mediators (e.g., COX-2, TNF-α, IL-6, MCP-1, iNOS)

By inhibiting pro-inflammatory signaling pathways, this compound effectively reduces the production of a wide array of inflammatory mediators. Research has shown that delphinidin and its derivatives can suppress the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins. d-nb.infonih.govmdpi.com

Furthermore, the expression of several pro-inflammatory cytokines is downregulated by this compound. These include tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). tandfonline.comnih.gov The inhibition of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a key inflammatory molecule, has also been documented. nih.govmdpi.com

| Inflammatory Mediator | Effect of Delphinidin/Delphinidin 3-galactoside | Associated Signaling Pathway |

|---|---|---|

| COX-2 | Inhibition of expression | NF-κB, MAPK |

| TNF-α | Decreased production/expression | NF-κB |

| IL-6 | Decreased production/expression | NF-κB |

| MCP-1 | Decreased production/expression | NF-κB |

| iNOS | Inhibition of expression | NF-κB |

Anticancer and Chemopreventive Mechanisms

This compound exhibits promising anticancer and chemopreventive properties through a multi-pronged approach that includes inducing programmed cell death (apoptosis), halting the cell cycle, and inhibiting pathways crucial for cancer cell survival and proliferation.

One of the primary anticancer mechanisms of this compound is the induction of apoptosis in cancer cells. mdpi.com This is achieved through the activation of caspases, a family of proteases that execute programmed cell death. mdpi.com Specifically, it can lead to the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. mdpi.com The pro-apoptotic effects are further mediated by modulating the balance of the Bcl-2 family of proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. mdpi.com

This compound can also cause cell cycle arrest, particularly at the G2/M phase, thereby preventing cancer cells from dividing and proliferating. mdpi.com This is often associated with the modulation of cell cycle regulatory proteins. d-nb.info

Furthermore, this compound has been shown to inhibit key signaling pathways involved in tumor growth and progression, such as the NF-κB and STAT-3 pathways. By suppressing these pathways, this compound can reduce the expression of pro-survival factors and enhance apoptotic signaling. It has also been linked to the suppression of hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor (VEGF), which are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

| Anticancer Mechanism | Key Molecular Events | References |

|---|---|---|

| Apoptosis Induction | Activation of caspases, PARP cleavage, increased Bax/Bcl-2 ratio | mdpi.com |

| Cell Cycle Arrest | Arrest at G2/M phase | mdpi.com |

| Inhibition of Tumor Growth Pathways | Suppression of NF-κB and STAT-3 signaling | |

| Anti-Angiogenic Effects | Suppression of HIF-1α and VEGF |

Inhibition of Cell Proliferation and Cell Cycle Arrest (e.g., G2/M phase)

Delphinidin and its glycosides have been shown to impede the growth of cancer cells by interfering with the cell cycle. d-nb.info Specifically, delphinidin can induce cell cycle arrest at the G2/M phase. d-nb.infomdpi.comresearchgate.net This halt in the cell cycle progression is achieved by modulating the expression of key regulatory proteins. For instance, in HER-2 positive breast cancer cell lines, delphinidin was found to inhibit the protein expression of cyclin B1 and Cdk1 (cyclin-dependent kinase 1), both of which are crucial for the G2/M transition. nih.gov Similarly, studies on other cancer cell lines have demonstrated a reduction in the levels of cyclin-dependent kinases CDK-1 and CDK-2, as well as cyclins B1 and E, following treatment with anthocyanins. mdpi.com This disruption of the cell cycle machinery effectively stops cancer cells from dividing and proliferating.

Induction of Apoptosis (Programmed Cell Death)

A significant mechanism of action for this compound is the induction of apoptosis, or programmed cell death, in cancer cells. d-nb.infomdpi.com This process is a key target for cancer therapies as it allows for the elimination of malignant cells.

The apoptotic process induced by delphinidin is often mediated by the activation of a family of enzymes called caspases. nih.gov Studies have shown that delphinidin treatment can lead to the activation of initiator caspases, such as caspase-8 and caspase-9, as well as effector caspases like caspase-3 and caspase-7. nih.govnih.govresearchgate.net The activation of caspase-3 is a central event in the apoptotic cascade. mdpi.com Once activated, these caspases cleave a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP). nih.govplos.org The cleavage of PARP is a well-established hallmark of apoptosis and is frequently observed in delphinidin-treated cancer cells. mdpi.comnih.govnih.gov

The commitment of a cell to undergo apoptosis is tightly regulated by the balance between pro-apoptotic and anti-apoptotic proteins. Delphinidin has been found to shift this balance in favor of apoptosis. nih.gov It achieves this by increasing the expression of pro-apoptotic proteins like Bax and Bak, while simultaneously decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. nih.govnih.govplos.org This alteration in the Bax/Bcl-2 ratio is a critical step that leads to the permeabilization of the mitochondrial membrane, a key event in the intrinsic pathway of apoptosis. nih.gov

Autophagy Modulation (e.g., mTOR pathway, LC3-II, ATG5)

Autophagy is a cellular process of self-digestion that can have a dual role in cancer, either promoting survival or contributing to cell death. Delphinidin has been shown to induce autophagy in various cancer cells. nih.govmdpi.com This induction is often linked to the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth and metabolism. d-nb.infonih.govfrontiersin.org By suppressing the mTOR pathway, delphinidin can activate autophagy. frontiersin.orgnih.govresearchgate.net

Key markers of autophagy, such as the conversion of LC3-I to LC3-II and the expression of autophagy-related genes like ATG5, are increased following delphinidin treatment. nih.govnih.govresearchgate.net In some contexts, this delphinidin-induced autophagy can lead to autophagic cell death, further contributing to its anti-cancer effects. nih.gov In HER-2 positive breast cancer cells, delphinidin has been observed to induce protective autophagy through the suppression of the mTOR pathway and activation of the AMPK (AMP-activated protein kinase) pathway. frontiersin.orgnih.gov

Anti-angiogenic Effects (e.g., HIF-1α, VEGF Inhibition)

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. spandidos-publications.comspandidos-publications.com Delphinidin has demonstrated potent anti-angiogenic properties by targeting key molecules in this process. d-nb.infonih.gov It has been found to inhibit the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a crucial transcription factor that is often overexpressed in tumors and plays a central role in the cellular response to low oxygen levels. mdpi.comspandidos-publications.comnih.gov

By suppressing HIF-1α, delphinidin consequently reduces the expression of its downstream target, Vascular Endothelial Growth Factor (VEGF), a potent angiogenic factor. mdpi.comspandidos-publications.comnih.gov The inhibition of VEGF production ultimately hinders the formation of new blood vessels, thereby restricting the supply of oxygen and nutrients to the tumor. spandidos-publications.comspandidos-publications.comnih.gov This anti-angiogenic effect of delphinidin is mediated, at least in part, through the blockade of signaling pathways such as PI3K/Akt/mTOR and ERK. mdpi.comspandidos-publications.comnih.gov

Suppression of Metastasis and Invasion (e.g., MMP-2/-9, BDNF)

The spread of cancer cells to distant organs, known as metastasis, is a major cause of cancer-related mortality. Delphinidin has been shown to interfere with the metastatic process by inhibiting cell migration and invasion. mdpi.com One of the ways it achieves this is by downregulating the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. nih.govmdpi.com These enzymes are responsible for degrading the extracellular matrix, which allows cancer cells to invade surrounding tissues and enter the bloodstream.

Furthermore, delphinidin has been found to counteract the effects of Brain-Derived Neurotrophic Factor (BDNF), a growth factor that can promote the migration and invasion of cancer cells. mdpi.comresearchgate.netnih.gov In ovarian cancer cells, delphinidin was shown to inhibit BDNF-induced cell migration and invasion by decreasing the expression of MMP-2 and MMP-9 and suppressing the Akt signaling pathway. researchgate.netnih.gov

Epigenetic Modifications (e.g., HDAC activity, HOTAIR)

Emerging evidence suggests that the broader class of compounds to which this compound belongs, and delphinidin itself, can influence epigenetic markers. Histone deacetylases (HDACs) are a key target. nih.gov Inhibition of HDACs is considered a potential therapeutic strategy for a variety of disorders. nih.gov Specifically, delphinidin has been found to suppress the expression of HDAC3. nih.gov In the context of neurodegenerative disease models, delphinidin has been shown to enhance the AMPK/SIRT1 signaling pathway. nih.gov Sirtuin 1 (SIRT1) is a class III HDAC, indicating a direct link between delphinidin and the modulation of histone deacetylation processes. nih.govnih.gov Studies have shown that increased HDAC3 activity is linked to pro-inflammatory states and insulin (B600854) resistance. nih.gov

Modulation of Specific Intracellular Signaling Pathways (e.g., PI3K/Akt, ERK1/2/JNK, STAT3, Wnt/β-catenin)

This compound and its aglycone, delphinidin, exert significant influence over multiple signaling pathways that are crucial for cell survival, proliferation, and inflammation.

PI3K/Akt Pathway: Delphinidin has been demonstrated to inhibit the Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway. nih.govfrontiersin.org This inhibition extends to downstream targets like the mammalian target of rapamycin (B549165) (mTOR) and p70S6K. nih.govnih.gov By blocking this pathway, delphinidin can suppress cell growth and angiogenesis. nih.govnih.gov In some cancer cell lines, delphinidin's inhibitory action on PI3K/Akt signaling leads to apoptosis and necrosis. frontiersin.org

ERK1/2/JNK Pathway: The mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and JNK, are also modulated by delphinidin. nih.govtandfonline.com Delphinidin can suppress the phosphorylation of ERK1/2 and JNK1/2. nih.govfrontiersin.org This inhibition contributes to its anti-proliferative and anti-metastatic effects. nih.gov In certain contexts, such as in irradiated non-small cell lung cancer cells, delphinidin can enhance JNK phosphorylation, which promotes autophagy-induced cell death. nih.gov The anti-inflammatory properties of delphinidin are also partly attributed to the downregulation of JNK and p38 activation. tandfonline.com

STAT3 Pathway: Research has indicated that delphinidin can inhibit the phosphorylation of STAT3, a key transcription factor involved in cell survival and proliferation. nih.gov

Wnt/β-catenin Pathway: Delphinidin has been shown to suppress the Wnt/β-catenin signaling pathway, which is another mechanism contributing to its potential anti-cancer effects. nih.gov In some models, Delphinidin-3-rutinoside was found to simulate the expression of β-catenin, suggesting a complex, context-dependent interaction with this pathway. frontiersin.org

Table 1: Impact of Delphinidin on Intracellular Signaling Pathways This table is interactive. Click on the headers to sort.

| Pathway | Effect of Delphinidin | Associated Outcome | Source |

|---|---|---|---|

| PI3K/Akt | Inhibition/Downregulation | Apoptosis, Anti-proliferative, Anti-angiogenic | nih.govnih.govfrontiersin.org |

| ERK1/2/JNK | Inhibition/Downregulation | Anti-proliferative, Anti-inflammatory | nih.govtandfonline.comfrontiersin.org |

| STAT3 | Inhibition of phosphorylation | Anti-proliferative | nih.gov |

| Wnt/β-catenin | Suppression | Anti-proliferative | nih.gov |

Neuroprotective Actions and Cognitive Function Modulation

This compound exhibits a range of neuroprotective effects by targeting key pathological features of neurodegenerative diseases, such as amyloid-beta toxicity, neuroinflammation, and neuronal cell death.

Attenuation of Neurotoxicity (e.g., Amyloid-beta induced)

A primary mechanism of neurodegeneration in Alzheimer's disease involves the aggregation of amyloid-beta (Aβ) peptides. acs.org this compound has demonstrated a high capacity to disassemble Aβ protofibrils. nih.govacs.org This activity is attributed to the number of hydroxyl groups on its B-ring; the three hydroxyl groups of delphinidin are crucial for this disassembling effect. acs.org By preventing the formation and promoting the breakdown of these toxic aggregates, the compound helps mitigate Aβ-induced neurotoxicity. acs.orgnih.gov Studies have shown that delphinidin protects PC12 cells from Aβ-induced toxicity by reducing associated intracellular calcium influx and the hyperphosphorylation of tau protein. nih.gov In animal models of Alzheimer's disease, delphinidin treatment has been observed to reduce Aβ plaque deposits in the cortex and hippocampus. nih.gov

Impact on Neuroinflammation and Oxidative Stress in Neural Tissues

Neuroinflammation and oxidative stress are critical components in the pathology of neurodegenerative diseases. nih.govmdpi.com Delphinidin and extracts rich in this compound, such as those from bilberries, show potent anti-inflammatory and antioxidant properties. nih.govnih.gov Delphinidin can suppress the activation of microglia, the primary immune cells in the brain, thereby reducing the neuroinflammatory response. nih.govmdpi.com This leads to a decrease in the production of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov Furthermore, it combats oxidative stress in neural tissues by reducing the overproduction of reactive oxygen species (ROS). nih.govresearchgate.net This antioxidant action helps protect neurons from damage caused by lipid peroxidation and mitochondrial dysfunction. researchgate.net

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132); its hyperactivity is a feature of Alzheimer's disease. researchgate.net Delphinidin has been shown to reduce the levels and hydrolytic activity of AChE. researchgate.net By inhibiting AChE, delphinidin can help maintain higher levels of acetylcholine in the brain, a strategy used by many current Alzheimer's medications to improve cognitive function. researchgate.netnih.gov

Modulation of Neuronal Survival Pathways

This compound contributes to neuroprotection by directly influencing pathways that govern neuronal survival and apoptosis (programmed cell death). Anthocyanins, as a class, have been shown to promote the survival of nerve cells by regulating the expression of key apoptotic proteins. mdpi.comsemanticscholar.org They can upregulate anti-apoptotic proteins such as Bcl-2 and downregulate pro-apoptotic proteins like Bax and caspase-3. mdpi.comresearchgate.net By inhibiting the activation of caspases, which are critical executioners of apoptosis, and modulating apoptosis regulators like p53, these compounds help prevent neuronal death in response to neurotoxic or inflammatory insults. mdpi.comsemanticscholar.orgresearchgate.net